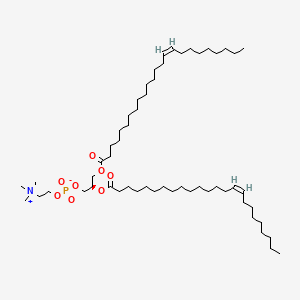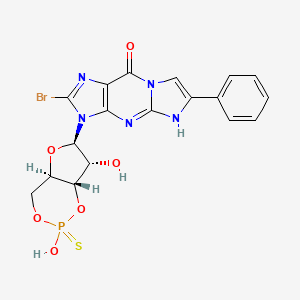
4-Hydroperoxy-2-nonenal
Overview
Description
4-Hydroperoxy-2-nonenal is a lipid peroxidation product derived from the oxidation of omega-6 polyunsaturated fatty acids, such as linoleic acid and arachidonic acid . It is an important intermediate in the formation of other reactive aldehydes, including 4-hydroxy-2-nonenal and 4-oxo-2-nonenal . This compound is known for its reactivity and ability to covalently modify proteins, leading to various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroperoxy-2-nonenal can be synthesized through the oxidation of omega-6 polyunsaturated fatty acids. The process involves the cleavage of omega-6 hydroperoxides, particularly arachidonic acid . The reaction conditions typically include the presence of transition metal ions or vitamin C, which induce the decomposition of lipid hydroperoxides to form the alpha, beta-unsaturated aldehyde .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Hydroperoxy-2-nonenal undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form less reactive products.
Substitution: It can react with nucleophiles, such as amino acids, to form covalent adducts.
Common Reagents and Conditions:
Oxidation: Transition metal ions or vitamin C are commonly used to induce the oxidation of this compound.
Reduction: Reducing agents, such as sodium borohydride, can be used to reduce the compound.
Substitution: The compound reacts with nucleophiles, such as lysine residues in proteins, under physiological conditions.
Major Products Formed:
- 4-Hydroxy-2-nonenal
- 4-Oxo-2-nonenal
- Covalent adducts with proteins, such as N-4-hydroxynonanoic acid-lysine and N-4-hydroxy-(2Z)-nonenoyllysine
Scientific Research Applications
4-Hydroperoxy-2-nonenal has several scientific research applications:
- Chemistry: It is used as a precursor in the synthesis of other reactive aldehydes and as a model compound to study lipid peroxidation .
- Biology: The compound is studied for its role in oxidative stress and its ability to modify proteins and DNA .
- Medicine: Research focuses on its involvement in the pathogenesis of diseases, such as atherosclerosis, diabetes, cancer, and rheumatoid arthritis .
- Industry: It is used as a marker of oxidative stress in various industrial applications .
Mechanism of Action
4-Hydroperoxy-2-nonenal exerts its effects through covalent modification of proteins and DNA. The hydroperoxy group facilitates the formation of reactive intermediates that can form covalent adducts with nucleophiles, such as lysine residues in proteins and DNA bases . These modifications can lead to changes in protein function and DNA structure, contributing to various pathological conditions .
Comparison with Similar Compounds
- 4-Hydroxy-2-nonenal
- 4-Oxo-2-nonenal
- 4,5-Epoxy-2(E)-decenal
Comparison: 4-Hydroperoxy-2-nonenal is unique due to its hydroperoxy group, which makes it more reactive than its analogs, such as 4-hydroxy-2-nonenal and 4-oxo-2-nonenal . This increased reactivity allows it to form unique covalent adducts with proteins and DNA, which are not observed with other similar compounds .
Properties
IUPAC Name |
(E)-4-hydroperoxynon-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-6-9(12-11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNYLRYVAZWBEH-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347875 | |
| Record name | (E)-4-Hydroperoxynon-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83920-83-6, 7439-43-2 | |
| Record name | 4-Hydroperoxy-2-nonenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083920836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-4-Hydroperoxynon-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(E)-1-[3-[2-(3-methoxyphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1234027.png)


![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234031.png)
